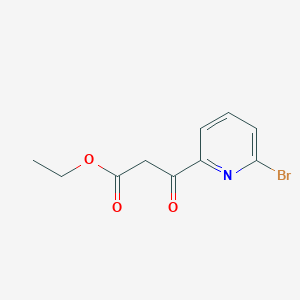

Ethyl 3-(6-bromopyridin-2-YL)-3-oxopropanoate

CAS No.: 916791-38-3

Cat. No.: VC3866398

Molecular Formula: C10H10BrNO3

Molecular Weight: 272.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 916791-38-3 |

|---|---|

| Molecular Formula | C10H10BrNO3 |

| Molecular Weight | 272.09 g/mol |

| IUPAC Name | ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate |

| Standard InChI | InChI=1S/C10H10BrNO3/c1-2-15-10(14)6-8(13)7-4-3-5-9(11)12-7/h3-5H,2,6H2,1H3 |

| Standard InChI Key | NBUIJCVQACXAEM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(=O)C1=NC(=CC=C1)Br |

| Canonical SMILES | CCOC(=O)CC(=O)C1=NC(=CC=C1)Br |

Introduction

Chemical Identity and Structural Properties

Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate belongs to the class of β-keto esters fused with pyridine rings. Its IUPAC name, ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate, reflects the esterified propanoate chain at the 3-position of a 6-bromopyridine scaffold . Key structural features include:

Molecular Descriptors

Physical and Spectral Properties

The compound typically appears as a yellow oil or crystalline solid. Nuclear magnetic resonance (NMR) data reveal distinct signals for the pyridine ring ( 7.43–8.12 ppm), ethyl ester group ( 1.23–4.28 ppm), and ketone moiety ( 3.92–3.96 ppm) . Enol tautomerism is observed in solution, with a ketone-to-enol ratio of 2:1 in CDCl .

Synthesis and Characterization

Synthetic Routes

The synthesis of ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate involves a two-step protocol:

-

Activation of 6-Bromopicolinic Acid:

Carbonyldiimidazole (CDI) mediates the conversion of 6-bromopicolinic acid to its active imidazolide in tetrahydrofuran (THF) . -

Nucleophilic Acylation:

The imidazolide reacts with potassium monoethyl malonate in acetonitrile, catalyzed by magnesium chloride and triethylamine, to yield the β-keto ester .

Analytical Characterization

Table 1: Key NMR Data (400 MHz, CDCl)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyridine H-3/H-5 | 7.43–8.12 | d, s |

| Ethyl CHCH | 1.23–1.34 | t |

| Ketone CH | 3.92–3.96 | s |

| Enolic OH | 12.49 | s |

Data adapted from Royal Society of Chemistry protocols .

Biological Activities

Antimicrobial Properties

Ethyl 3-(6-bromopyridin-2-yl)-3-oxopropanoate exhibits broad-spectrum antimicrobial activity:

Table 2: Antimicrobial Profile

| Organism | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 64 | |

| Candida albicans | 32 |

The bromine atom enhances membrane permeability, while the β-keto ester moiety disrupts microbial enzymatic pathways.

Applications in Medicinal and Synthetic Chemistry

Building Block for Heterocycles

The compound serves as a precursor for pyrido[2,3-d]pyrimidines and pyrrolo[2,3-b]pyridines through cyclocondensation with amines . For example, reaction with methylamine yields ethyl 2-(6-bromopyridin-2-yl)-3-(methylamino)acrylate, a key intermediate in kinase inhibitor synthesis .

Pharmaceutical Development

Structural analogs of this compound are under investigation for:

-

Antiviral agents: Targeting RNA-dependent RNA polymerases.

-

Anti-inflammatory drugs: Inhibiting COX-2 and TNF-α production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume